molecular formula C16H26N2OS B4287309 1-(2-Methoxyethyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}thiourea

1-(2-Methoxyethyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}thiourea

Cat. No.: B4287309
M. Wt: 294.5 g/mol
InChI Key: PMNNSMZCSYXWQV-UHFFFAOYSA-N
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Description

N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an isopropylphenyl group and a methoxyethyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea typically involves the reaction of 4-isopropylphenyl isothiocyanate with 2-methoxyethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base such as triethylamine in an aprotic solvent like acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is facilitated by the thiourea moiety, which can form strong bonds with thiol groups present in the enzyme’s active site. The isopropylphenyl and methoxyethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylthiourea
  • N,N’-diethylthiourea
  • N,N’-diphenylthiourea

Uniqueness

N-[1-(4-isopropylphenyl)propyl]-N’-(2-methoxyethyl)thiourea is unique due to the presence of both isopropylphenyl and methoxyethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity compared to other thiourea derivatives. Additionally, the specific arrangement of these groups allows for selective interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(4-propan-2-ylphenyl)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-5-15(18-16(20)17-10-11-19-4)14-8-6-13(7-9-14)12(2)3/h6-9,12,15H,5,10-11H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNNSMZCSYXWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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